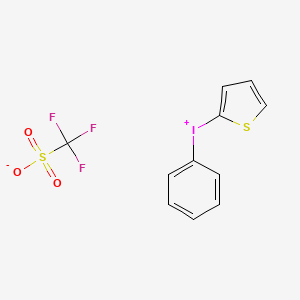
(2-Thienyl)(phenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Thienyl)(phenyl)iodonium triflate is a hypervalent iodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their versatility and reactivity in organic synthesis. The presence of both a thienyl and a phenyl group attached to the iodine atom, along with the triflate anion, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 2-thienylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: (2-Thienyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophilic arylating agent, transferring the phenyl or thienyl group to nucleophilic substrates.
Oxidation and Reduction: It can participate in oxidation reactions due to the hypervalent iodine center, although reduction reactions are less common.
Nucleophilic Substitution: The triflate anion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Transition metal catalysts like palladium or copper can be used to facilitate certain reactions.
Major Products Formed:
Scientific Research Applications
(2-Thienyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an arylating agent in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Photochemistry: The compound is employed in photochemical reactions due to its ability to generate reactive intermediates under light irradiation.
Mechanism of Action
The mechanism of action of (2-Thienyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a nucleophilic substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The triflate anion stabilizes the intermediate species formed during the reaction, allowing for efficient aryl group transfer .
Comparison with Similar Compounds
- (Phenyl)(2-thienyl)iodonium triflate
- (Phenyl)(4-methylphenyl)iodonium triflate
- (Phenyl)(2-furyl)iodonium triflate
Uniqueness: (2-Thienyl)(phenyl)iodonium triflate is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other diaryliodonium salts, it offers a broader range of applications in organic synthesis and material science .
Properties
Molecular Formula |
C11H8F3IO3S2 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
phenyl(thiophen-2-yl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8IS.CHF3O3S/c1-2-5-9(6-3-1)11-10-7-4-8-12-10;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
KKKPMOAIDZKPLM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CS2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
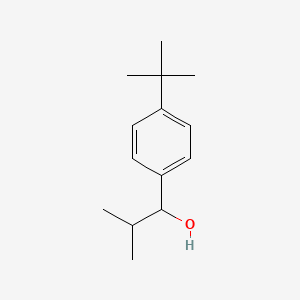
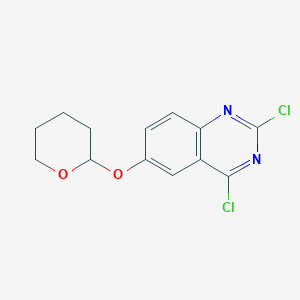
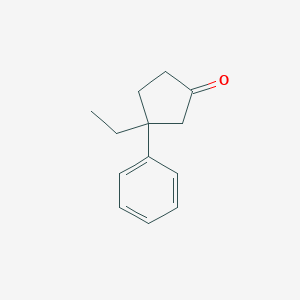
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
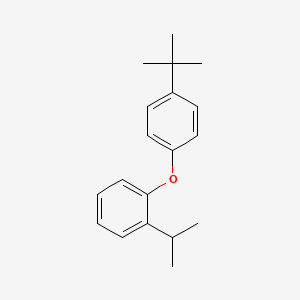
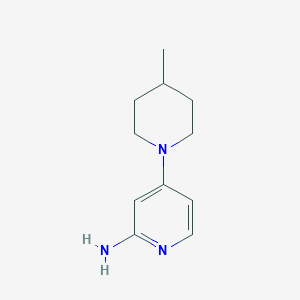
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
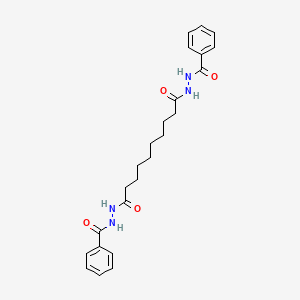
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
